(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide

Catalog No.
S11217777
CAS No.
M.F
C25H19F3N2O
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethy...

Product Name

(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide

IUPAC Name

N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

Molecular Formula

C25H19F3N2O

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1

InChI Key

AAZUPSFRSHFTGV-INIZCTEOSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide, commonly referred to as VT104, is a synthetic compound with the molecular formula C25H19F3N2O and a molecular weight of 420.43 g/mol. This compound features a unique structure that includes a naphthamide core, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. Its specific stereochemistry is significant for its biological activity, as indicated by the (S) configuration at the nitrogen atom.

Typical of amides and aromatic compounds. It can participate in nucleophilic substitutions, particularly at the trifluoromethyl group under specific conditions. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence reactivity in electrophilic aromatic substitution reactions. Additionally, the presence of the naphthamide structure allows for potential reactions involving ring-opening or rearrangement under acidic or basic conditions.

VT104 has been identified as an oral pan-TEAD auto-palmitoylation inhibitor. It blocks TEAD-mediated gene transcription by inhibiting its interaction with YAP/TAZ, which are critical components in various signaling pathways related to cell growth and differentiation. This inhibition suggests potential therapeutic applications in cancer treatment, particularly in tumors where the Hippo signaling pathway is dysregulated .

The synthesis of (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide typically involves several key steps:

  • Formation of the Naphthamide Core: The naphthalene derivative is reacted with an appropriate amine to form the naphthamide structure.
  • Pyridine Substitution: The pyridine moiety is introduced through an alkylation reaction.
  • Trifluoromethylation: The trifluoromethyl group can be added via specialized reagents that allow for selective substitution on an aromatic ring.
  • Resolution: The final product may require resolution to obtain the desired (S) enantiomer.

These steps can vary based on specific laboratory techniques and available reagents.

The primary application of (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide lies in medicinal chemistry, particularly for cancer therapeutics targeting pathways involving TEAD transcription factors. Its ability to inhibit protein-protein interactions makes it a valuable candidate for drug development aimed at treating malignancies characterized by aberrant activation of YAP/TAZ signaling pathways .

Studies have shown that VT104 effectively inhibits TEAD-mediated transcriptional activity in cellular models. Interaction studies reveal that it competes with YAP/TAZ for binding to TEAD proteins, thereby disrupting their functional roles in transcriptional regulation. This mechanism highlights its potential as a therapeutic agent in conditions where TEAD activity contributes to disease progression.

Several compounds share structural similarities with (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide, each exhibiting unique properties:

Compound NameStructureKey Features
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-naphthamideSimilar naphthamide coreContains a chloro substituent instead of pyridine
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrilePyrazole coreExhibits different biological activity related to inflammation
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)anilinePyridine-basedFocused on different receptor interactions

These compounds reveal the versatility of trifluoromethyl-substituted structures in medicinal chemistry while highlighting (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide's unique mechanism of action through TEAD inhibition.

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

420.14494772 g/mol

Monoisotopic Mass

420.14494772 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-08-2024

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